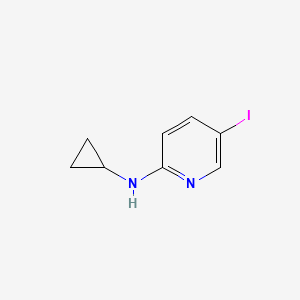

N-cyclopropyl-5-iodopyridin-2-amine

Description

N-Cyclopropyl-5-iodopyridin-2-amine is a pyridine derivative with a molecular formula of C₈H₉IN₂ and a molecular weight of 260.08 g/mol. Its CAS registry number is 1338247-41-8, and it is cataloged under the MDL number MFCD18711671 . Structurally, it features a pyridine ring substituted with an iodine atom at the 5-position and a cyclopropylamine group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the cyclopropyl and iodine substituents, which may influence reactivity in cross-coupling reactions or interactions in biological systems.

Properties

IUPAC Name |

N-cyclopropyl-5-iodopyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUQEGGHOTTYHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-iodopyridin-2-amine typically involves the cyclopropylation of 5-iodopyridin-2-amine. One common method is the reaction of 5-iodopyridin-2-amine with cyclopropylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of N-cyclopropyl-5-iodopyridin-2-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, facilitated by activating groups like the adjacent amino group.

Methoxy Substitution

-

Conditions : Copper powder, sodium methoxide, methanol, 160°C (sealed tube).

-

Mechanism : Iodine displacement by methoxide via Ullmann-type coupling.

-

Key Step : Formation of 2-amino-5-methoxypyridine from 2-amino-5-iodopyridine .

| Reaction Conditions | Yield | Key Reagents |

|---|---|---|

| Cu, NaOMe, MeOH, 160°C (12h) | 31% | Copper, Sodium methoxide |

Cross-Coupling Reactions

The iodo group enables palladium-catalyzed coupling with organoboron or organostannane reagents.

Suzuki Coupling

-

Conditions : Copper(I) iodide, potassium phosphate, dioxane, 110°C.

-

Mechanism : Formation of aryl-aryl bonds via transmetallation.

| Reaction Type | Conditions | Yield |

|---|---|---|

| Suzuki Coupling | CuI, K3PO4, dioxane, 110°C (overnight) | 100% |

Reductive Reactions

Iodine reduction or displacement under reductive conditions.

Demethylation

-

Conditions : Sodium methyl sulfinate, CuI, DMSO, 100°C.

-

Product : 5-(methylsulfonyl)pyridin-2-amine.

| Reaction Type | Conditions | Yield |

|---|---|---|

| Reduction | Na2SO3, CuI, DMSO, 100°C (overnight) | 83% |

Amide Coupling

The amino group participates in amide bond formation via carbodiimide activation.

HATU-Mediated Coupling

| Reaction Type | Conditions | Yield |

|---|---|---|

| Amide Coupling | HATU, DIPEA, DMF, 2h | High |

Acylation

The amino group undergoes acylation to introduce acyl groups.

Alkylation

Alkylation via SN2 mechanisms or metalation.

Patent Method for 2-Amino-5-iodopyridine

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-5-iodopyridin-2-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity. Research has demonstrated its potential as an inhibitor in multiple biological pathways, particularly those related to cancer and inflammation. The iodine atom enhances its interaction with biological targets, potentially increasing efficacy as a therapeutic agent.

Organic Synthesis

This compound is widely used in organic synthesis due to its ability to undergo various chemical reactions:

- Substitution Reactions: The iodine atom can be replaced through nucleophilic or electrophilic substitution, allowing for the introduction of diverse functional groups.

- Oxidation and Reduction: It can participate in redox reactions, leading to different derivatives that may have unique properties.

- Coupling Reactions: N-cyclopropyl-5-iodopyridin-2-amine can engage in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of complex organic molecules.

Biological Studies

The compound has been utilized in studies exploring its interactions with enzymes and receptors. For instance, it has been investigated for its role in modulating cellular responses through kinase inhibition, which is crucial in cancer therapy . Its potential as a BCL6 degrader has also been highlighted, indicating its relevance in targeted cancer treatments .

Material Science

In addition to its applications in biology and medicine, N-cyclopropyl-5-iodopyridin-2-amine is explored for its utility in producing materials with specific properties. This includes applications in polymer science and the development of dyes, where its chemical reactivity can be harnessed to create novel materials.

Case Study 1: Anticancer Activity

A study focused on N-cyclopropyl derivatives demonstrated significant anticancer activity against various human cancer cell lines. The compound's ability to inhibit specific kinases involved in tumor growth was noted, showcasing its potential as a lead compound for further drug development .

Case Study 2: Mechanistic Studies

Research involving this compound has revealed insights into its mechanism of action at the molecular level. By examining its binding affinity to target proteins, researchers have elucidated how modifications to the cyclopropyl group influence biological activity, providing a pathway for designing more potent inhibitors .

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-iodopyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its pyridine and cyclopropyl groups. The iodine atom can also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Alkyl Group Effects

The following table compares N-cyclopropyl-5-iodopyridin-2-amine with analogs differing in halogen substituents, alkyl groups, or functional moieties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| N-Cyclopropyl-5-iodopyridin-2-amine | C₈H₉IN₂ | 260.08 | 1338247-41-8 | 5-iodo, 2-cyclopropylamine |

| 5-Iodo-N-isopropylpyridin-2-amine | C₈H₁₁IN₂ | 262.09 | 866930-97-4 | 5-iodo, 2-isopropylamine |

| N-Cyclopentyl-5-iodopyridin-2-amine | C₁₀H₁₃IN₂ | 288.13 | Not provided | 5-iodo, 2-cyclopentylamine |

| Isopropyl-(5-nitro-pyridin-2-yl)-amine | C₈H₁₁N₃O₂ | 181.20 | 26820-53-1 | 5-nitro, 2-isopropylamine |

| 5-Chloro-4-iodo-N-isopropylpyridin-2-amine | C₈H₁₀ClIN₂ | 296.54 | 869886-87-3 | 5-chloro, 4-iodo, 2-isopropylamine |

Key Observations:

Alkyl Group Impact :

- The cyclopropyl group in N-cyclopropyl-5-iodopyridin-2-amine introduces significant steric hindrance compared to the isopropyl group in 5-Iodo-N-isopropylpyridin-2-amine (molecular weight difference: ~2 g/mol). Cyclopentyl analogs (e.g., N-Cyclopentyl-5-iodopyridin-2-amine ) exhibit higher molecular weights (~288 g/mol) due to the larger cycloalkyl substituent .

- Smaller alkyl groups (e.g., cyclopropyl) may enhance solubility in polar solvents compared to bulkier groups like cyclopentyl.

In contrast, Isopropyl-(5-nitro-pyridin-2-yl)-amine substitutes iodine with a nitro group, which is strongly electron-withdrawing and may reduce nucleophilicity at the amine .

Electronic and Steric Properties: The cyclopropyl group’s ring strain may increase reactivity in ring-opening reactions compared to non-cyclic alkylamines. Nitro-substituted analogs (e.g., Isopropyl-(5-nitro-pyridin-2-yl)-amine) are likely less stable under reducing conditions but may serve as intermediates for further functionalization .

Biological Activity

N-Cyclopropyl-5-iodopyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

N-Cyclopropyl-5-iodopyridin-2-amine features a pyridine ring substituted with a cyclopropyl group and an iodine atom. The unique structural attributes of this compound may influence its reactivity and biological interactions.

The biological activity of N-cyclopropyl-5-iodopyridin-2-amine is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The iodine atom can facilitate nucleophilic substitution reactions, enhancing the compound's ability to bind to active sites on proteins, thereby modulating their activity. This characteristic makes it a candidate for drug development, especially in the context of kinase inhibitors.

Biological Activities

Research indicates that N-cyclopropyl-5-iodopyridin-2-amine exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, potentially through the inhibition of key signaling pathways involved in cell proliferation.

- Antimicrobial Properties : There is emerging evidence that it may possess antimicrobial activity, although further studies are needed to confirm this effect and elucidate the underlying mechanisms.

Data Table: Biological Activities

Case Studies

Several case studies have explored the biological activities of compounds structurally related to N-cyclopropyl-5-iodopyridin-2-amine:

- Case Study 1 : A study on a related iodinated pyridine compound demonstrated significant anticancer activity against multiple cancer cell lines (IC50 values ranging from 0.1 µM to 0.06 µM) .

- Case Study 2 : Research involving similar compounds indicated promising results in enzyme inhibition, particularly targeting kinases associated with cancer progression .

- Case Study 3 : A comparative analysis highlighted the unique binding affinity of compounds with cyclopropyl substitutions, suggesting enhanced therapeutic potential due to their distinct molecular interactions .

Comparison with Similar Compounds

To understand the uniqueness of N-cyclopropyl-5-iodopyridin-2-amine, it is useful to compare it with other similar compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 5-Bromo-3-iodopyridin-2-amine | Bromine instead of cyclopropyl group | Moderate anticancer activity |

| 2-Amino-5-iodopyridine | Lacks cyclopropyl group | Limited kinase inhibition |

| N-Cyclobutyl-5-iodopyridin-2-amine | Cyclobutyl instead of cyclopropyl | Variable anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.